molecular formula C34H31Br2N3 B14237483 1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide CAS No. 384818-39-7

1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide

Cat. No.: B14237483
CAS No.: 384818-39-7
M. Wt: 641.4 g/mol
InChI Key: PMZTZUQUOXMPTF-UHFFFAOYSA-L
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Description

1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide is a complex organic compound that features an acridine moiety, a bipyridine unit, and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions:

    Oxidation: The acridine moiety can be oxidized to form acridone derivatives.

    Reduction: The bipyridine unit can be reduced to form dihydrobipyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine and bipyridine units.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Acridone derivatives.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Various substituted acridine and bipyridine derivatives.

Scientific Research Applications

1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known DNA intercalator used in fluorescence microscopy.

    Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.

    Phenanthridine Derivatives: Similar in structure to acridine compounds and used in various biological applications.

Uniqueness

1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide is unique due to its combination of an acridine moiety with a bipyridine unit and a butyl group, which imparts distinct photophysical properties and biological activities .

Properties

CAS No.

384818-39-7

Molecular Formula

C34H31Br2N3

Molecular Weight

641.4 g/mol

IUPAC Name

9-[2-[[4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]methyl]phenyl]acridine;dibromide

InChI

InChI=1S/C34H31N3.2BrH/c1-2-3-20-36-21-16-26(17-22-36)27-18-23-37(24-19-27)25-28-10-4-5-11-29(28)34-30-12-6-8-14-32(30)35-33-15-9-7-13-31(33)34;;/h4-19,21-24H,2-3,20,25H2,1H3;2*1H/q+2;;/p-2

InChI Key

PMZTZUQUOXMPTF-UHFFFAOYSA-L

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3C4=C5C=CC=CC5=NC6=CC=CC=C64.[Br-].[Br-]

Origin of Product

United States

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